
5-氯喹啉-2-胺
描述
5-Chloroquinolin-2-amine is a chemical compound with the molecular weight of 178.62 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Synthesis Analysis
A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine with different biological activities were designed and synthesized through the cyclization of semicarbazone . All the newly synthesized compounds were characterized by elemental analysis, 1H NMR, 13C NMR, FT-IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 5-Chloroquinolin-2-amine is theoretically optimized using DFT with the basis set B3LYP/6–311++G (d,p), and parameters were measured .Physical And Chemical Properties Analysis
5-Chloroquinolin-2-amine is a light yellow needle-like crystal . It has a melting point of 87℃, is insoluble in water, but easily soluble in ethanol and ether .科学研究应用
药物发现
5-氯喹啉-2-胺是药物发现中先导化合物的关键骨架 . 它在药物化学领域发挥着重要作用 .
工业和合成有机化学
该化合物在工业和合成有机化学领域具有广泛的应用 . 它是一种重要的杂环化合物 .
抗菌剂
包括 5-氯喹啉-2-胺在内的喹啉衍生物已被合成并作为一类新型广谱抗菌剂进行评估 . 其中一种化合物,喹诺酮偶联杂化 5d,对大多数测试的革兰氏阳性和革兰氏阴性菌株表现出潜在的效力 .
生物和药物活性
已介绍了具有潜在生物和药物活性的各种选定的喹啉及其衍生物 . 例如,发现 2-氯-8-甲基-N-(喹啉-5-基)喹啉-4-胺 (2b) 具有活性,其抑制浓度值 (IC50) 为 29.4 μM .
合成方案
文献中已经报道了广泛的合成方案用于构建该骨架 . 例如,Gould–Jacob、Friedländer、Pfitzinger、Skraup、Doebner von Miller 和 Conrad Limpach 是迄今为止用于构建主要喹啉骨架的著名经典合成方案 .
绿色反应方案
安全和危害
The safety information for 5-Chloroquinolin-2-amine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
Quinoline derivatives, including 5-Chloroquinolin-2-amine, have been utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, there is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . This suggests that there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
作用机制
Target of Action
5-Chloroquinolin-2-amine primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets, specifically the PI3K/AKT/mTOR pathway proteins, by binding to them . The binding energy is relatively low, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
The predominant biochemical pathway affected by 5-Chloroquinolin-2-amine is the PI3K/AKT/mTOR pathway . This pathway is common in multiple cancers and plays a role in apoptosis and cell proliferation . The compound’s interaction with this pathway can lead to changes in cell growth and survival.
Result of Action
The molecular and cellular effects of 5-Chloroquinolin-2-amine’s action include the inhibition of cell proliferation in cancer cells . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
生化分析
Biochemical Properties
5-Chloroquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 5-Chloroquinolin-2-amine can bind to DNA and RNA, potentially interfering with the processes of transcription and translation .
Cellular Effects
The effects of 5-Chloroquinolin-2-amine on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloroquinolin-2-amine can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It can also alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the production of essential metabolites .
Molecular Mechanism
At the molecular level, 5-Chloroquinolin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it can inhibit the activity of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . This inhibition can lead to DNA damage and subsequent cell death. Additionally, 5-Chloroquinolin-2-amine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered cellular responses . It can also modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Chloroquinolin-2-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of 5-Chloroquinolin-2-amine on cellular function have been observed to persist for several hours after treatment, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 5-Chloroquinolin-2-amine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . For example, in rodent models, high doses of 5-Chloroquinolin-2-amine have been associated with liver and kidney damage . Additionally, threshold effects have been observed, where a certain minimum dose is required to achieve a therapeutic effect . These findings highlight the importance of careful dosage optimization in the development of 5-Chloroquinolin-2-amine as a therapeutic agent.
Metabolic Pathways
5-Chloroquinolin-2-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate their excretion from the body . The metabolic pathways of 5-Chloroquinolin-2-amine can also affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 5-Chloroquinolin-2-amine is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin, which can affect its distribution and localization . Additionally, 5-Chloroquinolin-2-amine can accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 5-Chloroquinolin-2-amine can influence its activity and function. Studies have shown that this compound can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . It can also localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The subcellular localization of 5-Chloroquinolin-2-amine can be influenced by various factors, such as targeting signals or post-translational modifications, which can direct it to specific compartments or organelles .
属性
IUPAC Name |
5-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYFPRSHXRDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555327 | |
| Record name | 5-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68050-37-3 | |
| Record name | 5-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




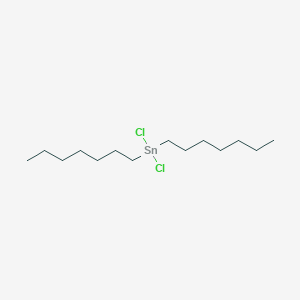
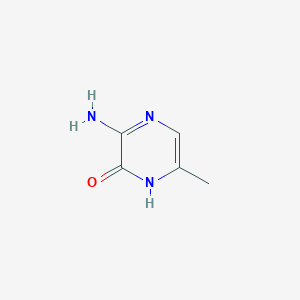

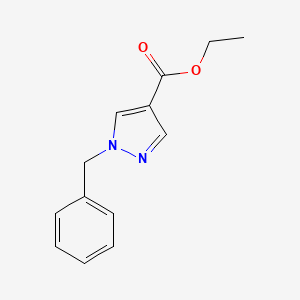

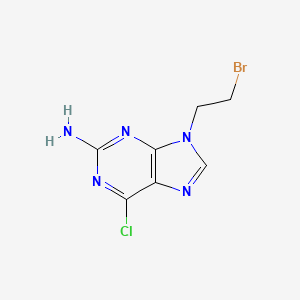

![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
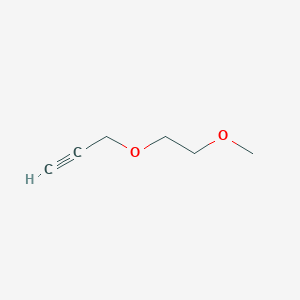
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
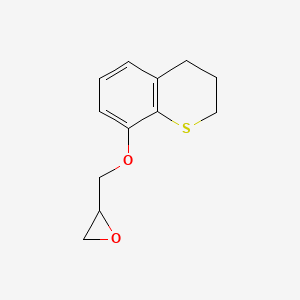
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
